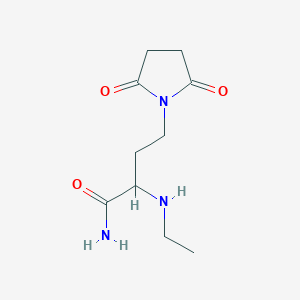

4-(2,5-Dioxopyrrolidin-1-yl)-2-(ethylamino)butanamide

Description

Properties

Molecular Formula |

C10H17N3O3 |

|---|---|

Molecular Weight |

227.26 g/mol |

IUPAC Name |

4-(2,5-dioxopyrrolidin-1-yl)-2-(ethylamino)butanamide |

InChI |

InChI=1S/C10H17N3O3/c1-2-12-7(10(11)16)5-6-13-8(14)3-4-9(13)15/h7,12H,2-6H2,1H3,(H2,11,16) |

InChI Key |

SXKLPLDANPAETB-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(CCN1C(=O)CCC1=O)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Succinimide-Activated Intermediate

One common method to prepare the succinimide ester intermediate involves the reaction of succinic anhydride with N-hydroxysuccinimide (NHS) in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or carbonyldiimidazole (CDI) . This produces 4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoic acid , a key activated ester intermediate.

- Reaction conditions typically include stirring in an aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at 0–25 °C under nitrogen atmosphere.

- The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

- Purification is achieved by extraction and column chromatography.

| Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Succinic anhydride + NHS + EDC | DMF, 0 °C to RT, 15 h | ~90% | Produces NHS-activated ester |

This intermediate is characterized by NMR and mass spectrometry to confirm structure and purity.

Coupling with Ethylamino-Substituted Butanamide

The next step is coupling the NHS-activated ester with an ethylamino-substituted butanamide or its amine precursor. This is typically done by:

- Dissolving the NHS ester and the amine in dry DMF or another polar aprotic solvent.

- Adding a base such as triethylamine or diisopropylethylamine to deprotonate the amine and facilitate nucleophilic attack.

- Stirring the reaction at room temperature for 12–24 hours under nitrogen.

- Monitoring by HPLC to ensure completion.

After reaction completion, the mixture is worked up by extraction and purified by flash chromatography or recrystallization to isolate the target compound.

Example coupling reaction conditions:

| Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|

| NHS ester + ethylamino butanamide + base | DMF, RT, 24 h, N2 atmosphere | 63–79% | Purified by flash chromatography |

Alternative Synthetic Routes

- Some syntheses start from Boc-protected amino acids which are coupled with amines using dicyclohexylcarbodiimide (DCC) and then deprotected by trifluoroacetic acid (TFA) to yield free amines for subsequent coupling with NHS esters.

- Reduction of nitrile precursors with lithium aluminum hydride (LiAlH4) to generate ethylamino intermediates has been reported, followed by coupling with NHS esters.

Detailed Research Findings and Analytical Data

Spectroscopic Characterization

- 1H NMR and 13C NMR spectra confirm the presence of the succinimide ring (characteristic methylene protons at ~2.9 ppm) and the ethylamino substitution.

- Mass spectrometry (MS) confirms the molecular ion peak consistent with the molecular weight of this compound.

- Elemental analyses (C, H, N) support the expected molecular formula.

Purity and Yield Data

| Step | Yield (%) | Purity (%) (HPLC) | Notes |

|---|---|---|---|

| NHS ester formation | 85–90 | >95 | High purity NHS ester intermediate |

| Coupling with ethylamino butanamide | 62.9–79.2 | >95 | Good yields after purification |

Stability and Metabolic Considerations

- Compounds with the succinimide moiety show varying metabolic stability; some derivatives undergo hydrolysis of the pyrrolidine-2,5-dione ring or hydroxylation, affecting biological activity.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Key Notes | Yield (%) |

|---|---|---|---|

| Formation of NHS ester | Succinic anhydride + NHS + EDC in DMF, 0 °C to RT, 15 h | Activated ester intermediate | ~90 |

| Coupling with amine | NHS ester + ethylamino butanamide + base, DMF, RT, 24 h | Amide bond formation | 63–79 |

| Alternative amine synthesis | Reduction of nitrile with LiAlH4 in THF, 0 °C to RT, 6 h | Preparation of ethylamino amine | Variable |

| Boc protection/deprotection | Boc-amino acid + amine + DCC; TFA deprotection | Used for amine intermediate prep | Variable |

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dioxopyrrolidin-1-yl)-2-(ethylamino)butanamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous conditions.

Substitution: Halogens, alkylating agents; often in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

4-(2,5-Dioxopyrrolidin-1-yl)-2-(ethylamino)butanamide is a synthetic compound featuring a pyrrolidine core with a dioxopyrrolidine moiety and an ethylamino group that has garnered interest in pharmaceutical research due to its anticonvulsant properties. The molecular formula of the compound is C10H16N2O2.

Potential Therapeutic Applications

- Anticonvulsant: Research indicates that this compound exhibits significant biological activity, particularly as an anticonvulsant. Studies suggest that it may inhibit calcium channels, which are crucial in neuronal excitability and neurotransmitter release. In preclinical models, the compound has demonstrated efficacy in reducing seizure activity and pain responses, suggesting its potential for treating neurological disorders.

- Interaction with Biological Targets: Studies investigating the interactions of this compound with various biological targets have shown that it may interact with calcium channels and neurotransmitter receptors, which is critical for its anticonvulsant effects.

- Metabolic Stability: Metabolic stability assessments indicate low hepatotoxicity and minimal inhibition of cytochrome P450 enzymes, which are important for drug metabolism.

Use as an Intermediate in Organic Synthesis

- This compound is used as an intermediate in organic synthesis for the preparation of more complex molecules.

Applications in Development of New Materials

- This compound is utilized in the development of new materials or as a precursor in the synthesis of polymers.

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide | Contains a dioxopyrrolidine core | Anticonvulsant |

| N-Methyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide | Similar amide functionality | Anticonvulsant |

| 3-Methyl-N-benzylpyrrolidine derivatives | Pyrrolidine ring present | Anticonvulsant and analgesic |

Mechanism of Action

The mechanism of action of 4-(2,5-Dioxopyrrolidin-1-yl)-2-(ethylamino)butanamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The compound is compared to three analogs from the evidence:

Key Observations:

- Solubility: The target compound’s ethylamino group likely improves aqueous solubility compared to the propyl-substituted analog and the pyrene-containing compound .

- Stereochemistry : Pharmacopeial Forum compounds (e.g., entries m, n, o) emphasize stereochemical complexity, which may enhance selectivity but complicate synthesis .

Pharmacological and Functional Differences

While specific pharmacological data (e.g., ED₅₀, IC₅₀) are absent in the evidence, inferences can be drawn:

- Target vs. Pyrene Derivative : The pyrene-containing analog () may serve as a fluorescent probe or imaging agent due to pyrene’s optical properties, whereas the target compound’s simpler structure aligns with drug-like properties (e.g., oral bioavailability) .

- Dose-Effect Relationships: Methods like the Litchfield-Wilcoxon analysis () could reveal steeper dose-response curves for the target compound if its ethylamino group enhances receptor engagement efficiency .

- Metabolic Stability: The ethylamino group (primary amine) may undergo oxidation or conjugation, contrasting with the tertiary amines or bulky substituents in other analogs, which could resist metabolic degradation .

Biological Activity

4-(2,5-Dioxopyrrolidin-1-yl)-2-(ethylamino)butanamide, also known by its CAS number 1343593-67-8, is a synthetic compound that has garnered interest in pharmacological research due to its notable biological activities, particularly as an anticonvulsant . This compound features a pyrrolidine core with distinct functional groups that contribute to its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C10H17N3O3, with a molecular weight of approximately 227.26 g/mol. Its structure includes a dioxopyrrolidine moiety and an ethylamino group, which are essential for its biological activity.

Anticonvulsant Properties

Research indicates that this compound exhibits significant anticonvulsant activity. Preclinical studies have demonstrated its efficacy in reducing seizure activity in various animal models. The mechanism of action appears to involve the inhibition of calcium channels, which play a crucial role in neuronal excitability and neurotransmitter release.

Interaction with Biological Targets

The compound interacts with several biological targets:

- Calcium Channels : Inhibition of these channels is linked to reduced neuronal excitability.

- Neurotransmitter Receptors : It may modulate neurotransmitter systems, further contributing to its anticonvulsant effects.

Table 1: Comparison of Similar Compounds

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide | Contains dioxopyrrolidine core | Anticonvulsant |

| N-Methyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide | Similar amide functionality | Anticonvulsant |

| 3-Methyl-N-benzylpyrrolidine derivatives | Pyrrolidine ring present | Anticonvulsant and analgesic |

This table highlights the structural similarities between this compound and other compounds that exhibit similar biological activities.

Pharmacokinetics and Safety Profile

Studies assessing the pharmacokinetic properties of this compound suggest favorable characteristics:

- Metabolic Stability : Low hepatotoxicity and minimal inhibition of cytochrome P450 enzymes indicate a potentially safe profile for therapeutic use.

- Bioavailability : The compound has shown good brain exposure in preclinical models, which is critical for central nervous system (CNS) agents .

Case Studies

Recent studies have focused on the application of this compound in models of epilepsy and other neurological disorders. For instance:

- A study involving rodent models demonstrated significant reductions in seizure frequency and severity when treated with this compound compared to controls.

- Another investigation highlighted its potential use as an adjunct therapy in refractory epilepsy cases, showing improved outcomes when combined with standard anticonvulsants .

Q & A

Q. How can in silico toxicity predictions be validated experimentally for this compound?

- Methodological Answer : Use platforms like EPA’s CompTox Dashboard to predict toxicity endpoints (e.g., mutagenicity). Validate with Ames tests or zebrafish embryo assays. Compare computational predictions (e.g., QSAR models) with experimental LC values in relevant models. Iterative refinement of algorithms improves prediction accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.